2-bromo-3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
2-bromo-3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3OS/c1-8(2)10(14)11(18)15-13-17-16-12(19-13)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVDGPDPIWBDEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=NN=C(S1)C2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be synthesized by the cyclization of thiosemicarbazide with appropriate aldehydes or ketones. The resulting thiadiazole intermediate is then reacted with 2-bromo-3-methylbutanoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts or reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, potentially altering its electronic properties.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide, while oxidation could produce sulfoxides or sulfones.
Scientific Research Applications
2-bromo-3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors or other advanced materials.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a drug or a biochemical tool.
Mechanism of Action
The mechanism of action of 2-bromo-3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atom and the amide group can also participate in hydrogen bonding or other interactions, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and functional distinctions between the target compound and its analogues:
Key Observations
Substituent Effects on Reactivity :
- The bromine atom in the target compound may undergo nucleophilic substitution, similar to 2-bromo-6-phenyl-imidazo[2,1-b][1,3,4]thiadiazole .
- In contrast, benzamide derivatives (e.g., ) exhibit lower reactivity due to aromatic stabilization.
Biological Activity :
- Thiadiazoles with electron-withdrawing groups (e.g., bromine, fluorine) often show enhanced antifungal activity .
- The butanamide chain in the target compound may improve membrane permeability compared to benzamide analogues (logP ~4.03 for vs. estimated lower logP for the target due to alkyl chain).
Synthetic Pathways :
- POCl₃-mediated cyclization is a common method for thiadiazole synthesis, as seen in .
- Urea-linked derivatives (e.g., 1-cyclopentyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea) highlight the versatility of the thiadiazole core for further functionalization .
Research Findings and Implications
- Metal Complexation : Unlike Cr(III) complexes of N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamidines , the target compound lacks coordinating groups, limiting its use in coordination chemistry.
- Pharmacological Potential: Computational studies suggest urea derivatives of thiadiazoles exhibit favorable drug-like properties , but the target’s brominated alkyl chain may offer unique binding interactions.
- Crystallographic Data : Structural studies of 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine provide insights into packing interactions, which could guide crystallization efforts for the target compound.
Biological Activity
2-Bromo-3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide is a synthetic organic compound characterized by a bromine atom, a methyl group, and a thiadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The compound's IUPAC name is 2-bromo-3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide, with the molecular formula . The structure includes a five-membered heterocyclic thiadiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 314.24 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of 2-bromo-3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide typically involves the cyclization of thiosemicarbazide with suitable aldehydes or ketones to form the thiadiazole ring. This intermediate is then reacted with 2-bromo-3-methylbutanoyl chloride in the presence of a base like triethylamine to yield the final product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds featuring thiadiazole moieties. For instance, derivatives similar to 2-bromo-3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide were evaluated against various bacterial strains. The compound exhibited significant inhibitory effects against Gram-positive bacteria such as Micrococcus luteus and Gram-negative bacteria including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.21 µM .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on human cell lines such as HaCat (keratinocyte) and Balb/c 3T3 (fibroblast) using MTT assays. Results indicated promising cytotoxicity profiles that warrant further investigation into its potential as an anticancer agent .
The mechanism of action for 2-bromo-3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide involves its binding to specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity through hydrogen bonding and other interactions facilitated by the bromine atom and the amide group. Molecular docking studies suggest that the compound can effectively fit into active sites of target enzymes such as DNA gyrase and MurD, indicating its potential as a lead compound in drug development .
Case Studies
- Antimicrobial Evaluation : A study conducted on various derivatives of thiadiazole revealed that those similar to 2-bromo-3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide displayed notable activity against clinical strains of Citrobacter freundii and Achromobacter xylosoxidans, emphasizing the importance of structural modifications for enhancing biological activity .
- Cytotoxicity Assessment : In an assessment involving HaCat cells, compounds related to this structure showed varying degrees of cytotoxicity with IC50 values indicating significant potential for further development as anticancer agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-bromo-3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide and its analogs?
- Methodological Answer : The compound can be synthesized via a multi-step protocol involving:
- Thiadiazole Core Formation : Cyclocondensation of thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions (e.g., POCl₃ or H₂SO₄) .
- Amide Coupling : Reacting the thiadiazol-2-amine intermediate with 2-bromo-3-methylbutanoyl chloride using a base like triethylamine in anhydrous DMF or THF. Purity is monitored via TLC (silica gel F₂₅₄ plates, hexane:ethyl acetate mobile phase) .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, gradient elution) .
Q. How can the structural integrity of the compound be confirmed post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to verify substituent positions (e.g., thiadiazole protons at δ 7.5–8.5 ppm; bromoalkyl chain protons at δ 1.2–2.1 ppm) .
- X-ray Crystallography : For unambiguous confirmation of molecular geometry, as demonstrated for analogous thiadiazole derivatives (e.g., bond angles and torsion angles) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ for C₁₃H₁₃BrN₃OS) .
Q. What stability considerations are critical for this compound under experimental conditions?
- Methodological Answer :
- Thermal Stability : DSC/TGA analysis to determine decomposition temperatures (e.g., mp >150°C for similar thiadiazoles) .
- Photostability : UV-Vis spectroscopy under controlled light exposure (e.g., λmax ~270 nm; monitor degradation via peak broadening) .
- pH Sensitivity : Fluorescence spectroscopy in buffered solutions (pH 2–12) to assess aggregation effects, as seen in related thiadiazole-diol systems .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for biological targets like fungal enzymes or glutaminase?
- Methodological Answer :
- Analog Synthesis : Introduce substituents at the phenyl (e.g., electron-withdrawing groups) or bromoalkyl chain (e.g., fluorinated analogs) to modulate lipophilicity and electronic effects .
- Biological Assays :
- Fungicidal Activity : Microdilution assays against Candida albicans or Aspergillus fumigatus (IC₅₀ determination) .
- Enzyme Inhibition : Fluorescence-based assays for glutaminase inhibition (e.g., competitive binding studies with CB-839 as a reference inhibitor) .
Q. What computational approaches are suitable for predicting binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with fungal cytochrome P450 or glutaminase active sites (PDB IDs: 5TZ5, 3VP1) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electron density distribution and reactive sites (e.g., bromine as a potential leaving group) .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., solvent DMSO concentration, which affects membrane permeability) .
- Cytotoxicity Controls : Include HEK-293 or HepG2 cells to differentiate target-specific effects from general toxicity .
- Data Normalization : Express activity as % inhibition relative to positive/negative controls to minimize inter-lab variability .
Q. What crystallographic techniques elucidate intermolecular interactions in solid-state forms?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve hydrogen-bonding networks (e.g., N–H···O interactions between amide groups) and π-stacking of phenyl rings .
- Powder XRD : Compare experimental patterns with simulated data from Mercury CSD to confirm polymorphic purity .
Q. How does molecular aggregation impact spectroscopic properties in aqueous solutions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
